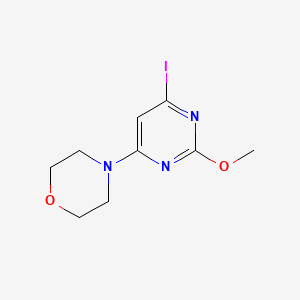
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine is a chemical compound with the molecular formula C9H12IN3O2 and a molecular weight of 321.11 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of pharmacological applications . Pyrimidine derivatives are commonly used in therapeutic disciplines due to their structural diversity and biological activities .
Preparation Methods
The synthesis of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine involves several steps. One common method includes the reaction of 6-iodo-2-methoxypyrimidine with morpholine under specific conditions . The reaction typically requires a base such as cesium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
4-(6-Iodo-2-methoxypyrimidin-4-YL)morpholine can be compared with other pyrimidine derivatives, such as:
6-Iodo-2-methoxypyrimidine: Similar in structure but lacks the morpholine moiety.
4-(6-Methoxypyridin-2-yl)morpholine: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12IN3O2 |
|---|---|
Molecular Weight |
321.11 g/mol |
IUPAC Name |
4-(6-iodo-2-methoxypyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C9H12IN3O2/c1-14-9-11-7(10)6-8(12-9)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
LYHMFFZEZXIVIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=N1)I)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


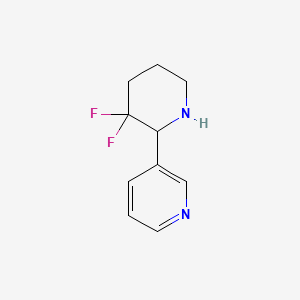

![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)
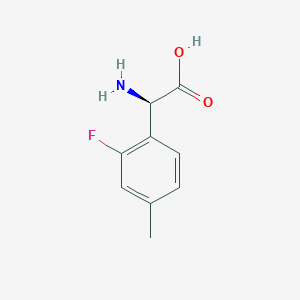

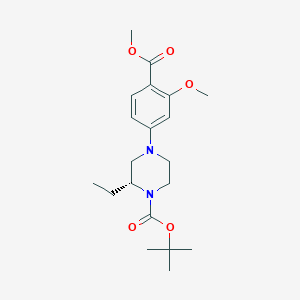
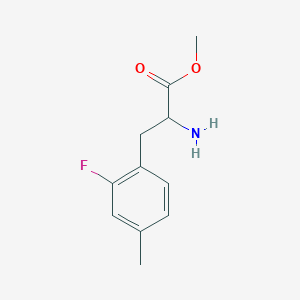

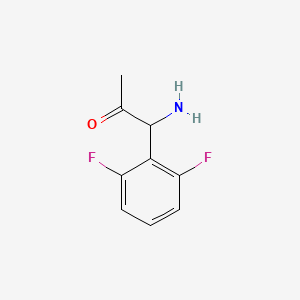
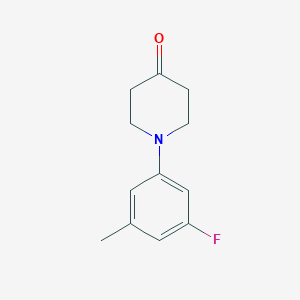
![6-(Trifluoromethoxy)-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13043937.png)
![(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13043944.png)

